Benzenaminium, N,N,N-triethyl-4-methyl-
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Overview
Description
Benzenaminium, N,N,N-triethyl-4-methyl- is an organic compound belonging to the class of amines. It is characterized by the presence of a benzene ring substituted with a triethylammonium group and a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N,N-triethyl-4-methyl- typically involves the alkylation of 4-methylbenzenamine (p-toluidine) with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of alkyl halides, such as ethyl bromide, in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of Benzenaminium, N,N,N-triethyl-4-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N,N,N-triethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the triethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
Benzenaminium, N,N,N-triethyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenaminium, N,N,N-triethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The triethylammonium group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N,4-trimethyl-: Similar structure but with different alkyl groups.
Phenyltrimethylammonium chloride: Contains a trimethylammonium group instead of triethylammonium
Uniqueness
Benzenaminium, N,N,N-triethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the triethylammonium group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
106409-51-2 |
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Molecular Formula |
C13H22N+ |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
triethyl-(4-methylphenyl)azanium |
InChI |
InChI=1S/C13H22N/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3/q+1 |
InChI Key |
AKRUITQMOURRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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